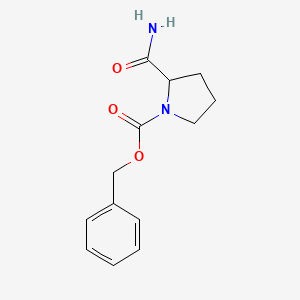

Benzyl 2-carbamoylpyrrolidine-1-carboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

benzyl 2-carbamoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGHEBMEQXMRQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391014 | |

| Record name | benzyl 2-carbamoylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93188-01-3 | |

| Record name | benzyl 2-carbamoylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (R)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate from D-proline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (R)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry and drug development. The synthesis commences with the readily available amino acid, D-proline, and proceeds through a two-step sequence involving N-protection followed by amidation. This document details the experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams to elucidate the synthetic process.

Synthetic Strategy Overview

The synthesis of (R)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate from D-proline is a straightforward and efficient process that can be accomplished in two primary steps. The overall transformation is depicted below:

Scheme 1: Overall Synthesis

An In-depth Technical Guide to the Synthesis of N-Cbz-pyrrolidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of N-Cbz-pyrrolidine-2-carboxamide, a key intermediate in the development of various pharmaceuticals and a valuable building block in organic chemistry. The document details established synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols.

Introduction

N-Cbz-pyrrolidine-2-carboxamide, also known as N-benzyloxycarbonyl-L-prolinamide, is a protected form of L-prolinamide. L-prolinamide and its derivatives are crucial chiral intermediates in the synthesis of several drugs, including antidiabetic agents like vildagliptin. The carbobenzyloxy (Cbz) protecting group on the nitrogen atom of the pyrrolidine ring allows for selective reactions at other parts of the molecule and can be removed under specific conditions, making it a versatile tool in multi-step syntheses.

The synthesis of N-Cbz-pyrrolidine-2-carboxamide is a critical process for ensuring a high-purity supply of this intermediate for research and large-scale pharmaceutical production. The methodologies described herein are established routes that offer high yields and purity.

Primary Synthetic Pathway

The most common and industrially scalable synthesis of N-Cbz-pyrrolidine-2-carboxamide is a two-step process commencing from L-proline. The first step involves the protection of the secondary amine of the proline ring with a benzyloxycarbonyl group. The second step is the amidation of the carboxylic acid functionality.

A schematic of the overall synthetic route is presented below:

Caption: Overall synthetic workflow for N-Cbz-pyrrolidine-2-carboxamide.

Step 1: N-Protection of L-Proline

The initial step in the synthesis is the protection of the secondary amine of L-proline using benzyl chloroformate (Cbz-Cl). This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct.

Reaction: L-proline reacts with benzyl chloroformate in the presence of a base, such as sodium bicarbonate, to yield N-Cbz-L-proline.

Step 2: Amidation of N-Cbz-L-proline

The conversion of the carboxylic acid group of N-Cbz-L-proline to a primary amide is the final step. A robust and scalable method for this transformation involves the formation of an acyl chloride intermediate, which is then reacted with ammonia.

Reaction: N-Cbz-L-proline is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the corresponding acyl chloride. This highly reactive intermediate is then subjected to amination with ammonia gas to produce the desired N-Cbz-pyrrolidine-2-carboxamide.

Alternative methods for this amidation step often employ peptide coupling reagents, which are widely used in peptide synthesis to facilitate amide bond formation while minimizing side reactions and racemization.

Caption: General mechanism of amide bond formation using a coupling reagent.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of N-Cbz-pyrrolidine-2-carboxamide via the acyl chloride route as reported in the literature.[1][2]

| Parameter | Value | Method of Analysis |

| Yield | 82.0% | Gravimetric |

| Purity | 99.8% | HPLC (Area Normalization) |

| Optical Purity | 99.9% | HPLC (Area Normalization) |

| Melting Point | 91-93 °C | Capillary Method |

| ¹H-NMR (500MHz, CDCl₃) δ | 7.23-7.40 (m, 5H), 6.72 (s), 6.13 (s), 5.98 (s, 2H), 5.08-5.18 (m, 2H), 4.29-4.34 (m, 1H), 3.42-3.53 (m, 2H), 2.28 (s), 2.14 (s, 2H), 1.87-2.03 (m, 2H) | Nuclear Magnetic Resonance |

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of N-Cbz-pyrrolidine-2-carboxamide.[1][2]

Materials:

-

L-proline

-

Toluene

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

Procedure:

-

To a suitable reactor, add 1200 kg of toluene, 100 kg of L-proline, and 88 kg of sodium bicarbonate.

-

Cool the mixture to 10-15 °C.

-

Slowly add 178 kg of benzyl chloroformate over a period of 1 hour, maintaining the temperature between 10-15 °C.

-

After the addition is complete, allow the reaction mixture to stir at 15-20 °C for 2 hours.

-

Heat the reaction mixture to reflux and remove the water generated during the reaction using a water separator.

-

Once no more water is collected, cool the resulting solution of N-Cbz-L-proline to room temperature. This solution is used directly in the next step.

Materials:

-

N-Cbz-L-proline solution in toluene (from Protocol 1)

-

Thionyl chloride (SOCl₂)

-

Ammonia gas (NH₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH) solution

-

Petroleum ether

Procedure:

-

Cool the N-Cbz-L-proline solution from the previous step to 10-30 °C with stirring.

-

Slowly add 135 kg of thionyl chloride over 30 minutes.

-

After the addition, heat the mixture to reflux and maintain for 4 hours.

-

After the reaction is complete, distill off the excess thionyl chloride and some of the toluene under reduced pressure to obtain a solution of N-Cbz-L-prolyl chloride.

-

Introduce ammonia gas into the N-Cbz-L-prolyl chloride solution.

-

Once the reaction is complete, concentrate the mixture under reduced pressure until the solvent is dry.

-

Add dichloromethane to the residue and cool the mixture.

-

Adjust the pH of the system to 12-13 with a sodium hydroxide solution.

-

Allow the layers to separate and collect the aqueous layer.

-

Decolorize the aqueous layer, filter, and concentrate to obtain a residue.

-

Crystallize the residue, filter the solid, wash with petroleum ether, and dry to obtain N-Cbz-pyrrolidine-2-carboxamide as a white solid.

Alternative Synthetic Approaches

While the acyl chloride method is effective, other strategies for the amidation of N-Cbz-L-proline exist.

-

Peptide Coupling Reagents: Reagents such as HBTU, TBTU, HATU, DCC, and DIC are commonly used to form amide bonds.[3][4][5] These reagents activate the carboxylic acid, allowing for a direct reaction with an amine source, often with reduced risk of racemization compared to the acyl chloride method.[3][4]

-

Enzymatic Synthesis: Biocatalytic methods offer a green and highly selective alternative for amide bond formation.[6][7] Enzymes can catalyze the amidation of proline, sometimes even without the need for N-protection, under mild reaction conditions.[6] This approach avoids the use of harsh reagents and can lead to high enantiomeric purity.[6][7]

Conclusion

The synthesis of N-Cbz-pyrrolidine-2-carboxamide is a well-established process that is crucial for the production of various pharmaceutical agents. The two-step method involving N-protection of L-proline followed by amidation via an acyl chloride intermediate is a scalable and high-yielding route. The quantitative data indicates that a product with high purity and optical integrity can be obtained. For applications requiring milder conditions or for the synthesis of complex peptides containing this moiety, methods employing peptide coupling reagents or enzymatic catalysis present viable and often advantageous alternatives. This guide provides the necessary technical details for researchers and professionals in the field to successfully synthesize and utilize this important chemical intermediate.

References

- 1. CN104086475A - Preparation method of N-carbobenzoxy-L-prolinamide - Google Patents [patents.google.com]

- 2. CN104086475B - A kind of preparation method of N-benzyloxycarbonyl group-L-prolineamide - Google Patents [patents.google.com]

- 3. peptide.com [peptide.com]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]

- 7. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Chemical Properties and Stability of Benzyl 2-carbamoylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and stability of Benzyl 2-carbamoylpyrrolidine-1-carboxylate. The information is compiled from various sources to support research, development, and handling of this compound.

Chemical Properties

This compound is a derivative of proline, featuring a benzyloxycarbonyl protecting group on the pyrrolidine nitrogen and a primary amide at the 2-position. Its chemical properties are crucial for its application in chemical synthesis and drug development.

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound, primarily for the (2R)-enantiomer, are summarized in the table below. It is important to note that some of the cited values are predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O₃ | [1] |

| Molecular Weight | 248.28 g/mol | [1] |

| Melting Point | 90-95 °C | |

| Boiling Point | 465.6 °C at 760 mmHg (Predicted) | |

| Density | 1.263 g/cm³ (Predicted) | |

| pKa | Not experimentally determined. A predicted pKa for the structurally similar (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is 9.91 ± 0.29. | |

| Solubility | Soluble in polar organic solvents such as ethanol, methanol, and dichloromethane. Quantitative data in specific solvents is not readily available. |

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, characteristic spectral features can be predicted based on its structure. Below are the expected spectral regions of interest.

-

¹H NMR: Signals corresponding to the benzyl group protons (aromatic region, ~7.3 ppm), the benzylic protons (~5.1 ppm), the pyrrolidine ring protons, and the amide protons.

-

¹³C NMR: Carbonyl carbons of the carbamate and amide groups, aromatic carbons of the benzyl group, and aliphatic carbons of the pyrrolidine ring.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amide, C=O stretching of the carbamate and amide, and aromatic C-H stretching.

-

Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of the benzyl group or other fragments.

Chemical Stability

The stability of this compound is largely dictated by the reactivity of the benzyloxycarbonyl (Cbz) group and the amide functionality.

Degradation Pathways

The primary degradation pathways for this molecule are expected to be:

-

Hydrolysis: The carbamate and amide groups are susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the Cbz group and the opening of the pyrrolidine ring or hydrolysis of the amide, respectively. The benzyloxycarbonyl group is generally stable to mild acidic and basic conditions.

-

Hydrogenolysis: The benzyloxycarbonyl (Cbz) group is readily cleaved by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst). This is a common deprotection strategy in organic synthesis and represents a significant degradation pathway.

-

Thermal Degradation: At elevated temperatures, carbamates can undergo thermal decomposition. Studies on related N-phenylcarbamates show decomposition to isocyanates and alcohols at temperatures around 200-250 °C.

-

Photostability: While specific photostability data for this compound is unavailable, compounds with aromatic chromophores like the benzyl group can be susceptible to photodegradation.

It is recommended to store this compound in a cool, dry, and dark place to minimize degradation.

Experimental Protocols

Detailed experimental protocols for determining the chemical properties and stability of this compound are provided below. These are general methods that can be adapted for this specific compound.

Determination of Solubility (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

Caption: Workflow for solubility determination using the shake-flask method.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa).

Caption: Workflow for pKa determination by potentiometric titration.

NMR Spectroscopic Analysis

This protocol describes the general procedure for obtaining Nuclear Magnetic Resonance (NMR) spectra.

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry Analysis

This protocol outlines the steps for obtaining a mass spectrum.

Caption: Workflow for mass spectrometry analysis.

FTIR Spectroscopic Analysis

This protocol describes the procedure for obtaining an Infrared (IR) spectrum.

Caption: General workflow for FTIR spectroscopic analysis.

Photostability Testing (ICH Q1B Guideline)

This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances.

Caption: Workflow for photostability testing according to ICH Q1B.[2][3][4][5][6]

References

- 1. This compound | C13H16N2O3 | CID 3282322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. database.ich.org [database.ich.org]

- 3. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biobostonconsulting.com [biobostonconsulting.com]

- 5. ikev.org [ikev.org]

- 6. youtube.com [youtube.com]

Spectroscopic Analysis of Benzyl 2-carbamoylpyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Benzyl 2-carbamoylpyrrolidine-1-carboxylate, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural fragments and functional groups. The information herein is intended to serve as a reference for the identification and characterization of this and structurally related compounds.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₁₃H₁₆N₂O₃ Molecular Weight: 248.28 g/mol CAS Number: 62937-47-7 (for the (R)-enantiomer)[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.30 - 7.40 | m | 5H | Ar-H (Phenyl group) |

| ~5.15 | s | 2H | -O-CH₂ -Ph |

| ~4.30 | m | 1H | N-CH -C=O |

| ~3.40 - 3.60 | m | 2H | N-CH₂ -CH₂ |

| ~1.90 - 2.20 | m | 4H | -CH₂-CH₂ -CH₂ -CH- |

| ~5.50 & ~6.80 | br s | 2H | -C(=O)NH₂ |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C =O (Amide) |

| ~155 | C =O (Carbamate) |

| ~136 | Quaternary Ar-C |

| ~128.5 | Ar-C H |

| ~128.0 | Ar-C H |

| ~127.8 | Ar-C H |

| ~67 | -O-C H₂-Ph |

| ~60 | N-C H-C=O |

| ~47 | N-C H₂-CH₂ |

| ~30 | -CH₂-C H₂-CH- |

| ~24 | -CH₂-C H₂-CH₂- |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 & ~3200 | Strong, Broad | N-H Stretch (Amide) |

| ~3030 | Medium | C-H Stretch (Aromatic) |

| ~2950 & ~2870 | Medium | C-H Stretch (Aliphatic) |

| ~1700 | Strong | C=O Stretch (Carbamate) |

| ~1670 | Strong | C=O Stretch (Amide I) |

| ~1600 | Medium | N-H Bend (Amide II) |

| ~1495, 1455 | Medium | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Carbamate) |

| ~740 & ~700 | Strong | C-H Bend (Aromatic, Monosubstituted) |

MS (Mass Spectrometry) Data (Predicted)

| m/z | Relative Intensity | Assignment |

| 248 | Moderate | [M]⁺ (Molecular Ion) |

| 108 | High | [C₇H₈O]⁺ or [C₇H₇]⁺ + H |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

| 70 | Moderate | [C₄H₈N]⁺ (Pyrrolidine fragment) |

| 44 | Moderate | [CONH₂]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (Thin Film): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[2]

-

Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory or clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[3]

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) can also be used.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for structural elucidation.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

An In-Depth Technical Guide to the Chiral Purity Analysis of Benzyl 2-carbamoylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemistry of pharmaceutical compounds is a critical determinant of their pharmacological and toxicological profiles. For chiral molecules such as Benzyl 2-carbamoylpyrrolidine-1-carboxylate, a key intermediate in the synthesis of various bioactive agents, the rigorous assessment of enantiomeric purity is paramount. This technical guide provides a comprehensive overview of the core methodologies for the chiral purity analysis of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, data presentation in tabular format, and illustrative diagrams of workflows and analytical principles are included to assist researchers in establishing robust and reliable analytical methods for this crucial quality attribute.

Introduction to Chiral Purity

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the pair of mirror-image isomers, can exhibit significantly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects.[1] Therefore, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs and intermediates. The determination of chiral purity, often expressed as enantiomeric excess (e.e.), is a critical quality control step in the pharmaceutical industry to ensure the safety and efficacy of the final drug product.[2]

This compound possesses a stereocenter at the C2 position of the pyrrolidine ring, making it a chiral compound that can exist as two enantiomers, (R)- and (S)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate. This guide details the analytical techniques to separate and quantify these enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC

A robust chiral HPLC method for the analysis of this compound can be developed using a polysaccharide-based chiral stationary phase.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.

Reagents:

-

Hexane (HPLC grade)

-

Ethanol (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

(R)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate reference standard

-

(S)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate reference standard

-

Racemic this compound

Chromatographic Conditions:

-

Mobile Phase: n-Hexane:Ethanol with 0.1% TFA (e.g., 90:10 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 215 nm (due to the benzene ring and carbamate group)

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

-

Equilibrate the Chiralpak® AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

-

Inject the individual (R) and (S) reference standards to identify the elution order of the enantiomers.

-

Inject the test sample.

-

Integrate the peak areas of the two enantiomers in the chromatogram.

-

Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Data Presentation: Chiral HPLC

The quantitative results from the chiral HPLC analysis should be summarized in a clear and structured table.

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

| Retention Time (min) | 8.5 | 10.2 |

| Peak Area | User-defined | User-defined |

| Resolution (Rs) | > 2.0 | |

| Tailing Factor (T) | < 1.5 | < 1.5 |

Note: The provided retention times are illustrative and may vary depending on the specific HPLC system and conditions.

Caption: Workflow for chiral purity analysis by HPLC.

Caption: Principle of enantiomeric separation on a chiral stationary phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy offers a powerful alternative for determining enantiomeric purity. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), is used to induce chemical shift non-equivalence between the enantiomers.[3][4]

Method 1: Chiral Solvating Agents (CSAs)

CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[5] This results in different magnetic environments for the corresponding protons of the two enantiomers, leading to separate signals in the ¹H NMR spectrum.

Experimental Protocol: NMR with CSA

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated chloroform (CDCl₃)

-

(R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL) as the Chiral Solvating Agent

-

Sample of this compound

Procedure:

-

Prepare a solution of the analyte in CDCl₃ (e.g., 10 mg in 0.6 mL).

-

Acquire a standard ¹H NMR spectrum of the analyte.

-

Add a molar equivalent of the CSA, (R)-BINOL, to the NMR tube.

-

Gently shake the tube to ensure thorough mixing.

-

Acquire the ¹H NMR spectrum of the mixture.

-

Identify a well-resolved proton signal that shows splitting into two distinct peaks, corresponding to the two diastereomeric complexes. The protons on the benzyl group or the pyrrolidine ring are potential candidates.

-

Integrate the two separated signals.

-

Calculate the enantiomeric excess based on the ratio of the integrals.

Data Presentation: NMR with CSA

The quantitative data from the NMR analysis with a CSA should be clearly tabulated.

| Proton Signal | Chemical Shift (δ) of (R)-Enantiomer Complex (ppm) | Chemical Shift (δ) of (S)-Enantiomer Complex (ppm) | Chemical Shift Difference (Δδ) (ppm) |

| Benzyl CH₂ | 4.95 | 4.98 | 0.03 |

| Pyrrolidine C2-H | 4.32 | 4.35 | 0.03 |

Note: The chemical shift values are illustrative and will depend on the specific analyte, CSA, and experimental conditions.

Caption: Principle of enantiomeric discrimination by NMR using a CSA.

Conclusion

The chiral purity of this compound is a critical parameter that must be rigorously controlled and monitored. This technical guide has outlined two primary and robust analytical techniques, chiral HPLC and NMR spectroscopy, for this purpose. The detailed experimental protocols provide a solid foundation for method development and implementation in a research or quality control setting. The choice between HPLC and NMR will depend on factors such as available instrumentation, sample throughput requirements, and the need for preparative-scale separation. By employing these methodologies, researchers and drug development professionals can ensure the stereochemical integrity of this important chiral building block, thereby contributing to the development of safe and effective pharmaceuticals.

References

- 1. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Guardian of the Amide: An In-depth Technical Guide to the Cbz Protection of Proline Carboxamide

For Researchers, Scientists, and Drug Development Professionals

The reversible protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the intricate world of peptide chemistry and drug development. Among the arsenal of protecting groups, the benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas, remains a vital tool due to its robustness and reliable cleavage conditions.[1] This technical guide provides a comprehensive examination of the mechanism, experimental protocols, and practical considerations for the Cbz protection of proline carboxamide, a critical building block in numerous therapeutic agents.

Core Mechanism: A Nucleophilic Acyl Substitution

The protection of the secondary amine of proline carboxamide with a Cbz group proceeds via a well-established nucleophilic acyl substitution mechanism.[1][2] The reaction involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the proline carboxamide's secondary amine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of benzyl chloroformate.[2] This initial attack forms a transient tetrahedral intermediate.

-

Chloride Elimination: The tetrahedral intermediate is unstable and collapses, leading to the elimination of a chloride ion as the leaving group.[2]

-

Deprotonation: The resulting protonated carbamate is then deprotonated by a base present in the reaction mixture, yielding the neutral Cbz-protected proline carboxamide and a salt byproduct. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[1][2]

// Reactants

ProlineCarboxamide [label=< Proline Carboxamide>];

CbzCl [label=<

Proline Carboxamide>];

CbzCl [label=< Benzyl Chloroformate>];

Benzyl Chloroformate>];

// Intermediates and Products

TetrahedralIntermediate [label=< Tetrahedral Intermediate>];

ProtonatedProduct [label=<

Tetrahedral Intermediate>];

ProtonatedProduct [label=< Protonated Product>];

FinalProduct [label=<

Protonated Product>];

FinalProduct [label=< Cbz-Proline Carboxamide>];

HCl [label="HCl"];

Base [label="Base"];

Salt [label="Base-H+ Cl-"];

Cbz-Proline Carboxamide>];

HCl [label="HCl"];

Base [label="Base"];

Salt [label="Base-H+ Cl-"];

// Reaction Arrows {rank=same; ProlineCarboxamide; CbzCl;} ProlineCarboxamide -> TetrahedralIntermediate [label="Nucleophilic Attack"]; CbzCl -> TetrahedralIntermediate; TetrahedralIntermediate -> ProtonatedProduct [label="Elimination of Cl-"]; ProtonatedProduct -> FinalProduct [label="Deprotonation"]; Base -> FinalProduct; ProtonatedProduct -> HCl [style=invis]; HCl -> Salt [style=invis]; Base -> Salt [style=invis];

}

Caption: Cbz Protection Mechanism of Proline Carboxamide.

Experimental Protocol: Cbz Protection of Proline Carboxamide

This protocol is a generalized procedure based on established methods for the Cbz protection of amines and amino acids.[2][3][4] Researchers should optimize conditions based on their specific substrate and scale.

Materials:

-

L-Proline carboxamide

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Dissolution: In a round-bottom flask, dissolve L-proline carboxamide (1.0 equivalent) in a 2:1 mixture of THF and water.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add sodium bicarbonate (2.0 equivalents) to the cooled solution with stirring.

-

Cbz-Cl Addition: Slowly add benzyl chloroformate (1.1 - 1.5 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 16-20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure Cbz-protected proline carboxamide.

Caption: Experimental Workflow for Cbz Protection.

Data Presentation: Reaction Parameters and Yields

The efficiency of the Cbz protection is influenced by several factors, including the choice of base, solvent, and reaction temperature. The following table summarizes typical conditions and expected outcomes for the Cbz protection of amino acids, which can be extrapolated for proline carboxamide.

| Substrate | Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Glycine | Cbz-Cl | Na₂CO₃ | Water | 0 | 2-4 | >90 | [3] |

| Alanine | Cbz-Cl | NaOH | Water | 0 | 2-4 | ~95 | [3] |

| Phenylalanine | Cbz-Cl | NaHCO₃ | Water | Room Temp | 2-4 | >90 | [3] |

| General Amine | Cbz-Cl | NaHCO₃ | THF/H₂O | 0 to RT | 20 | 90 | [2] |

Orthogonality and Deprotection

A significant advantage of the Cbz group is its orthogonality with other common amine protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).[1][5] The Cbz group is stable under the acidic conditions used to remove Boc groups and the basic conditions for Fmoc removal.[1][5] This orthogonality is crucial for complex, multi-step syntheses.

The primary method for Cbz deprotection is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[2][3] This mild procedure yields the free amine, toluene, and carbon dioxide as byproducts.

Caption: Orthogonality of Cbz, Boc, and Fmoc Protecting Groups.

Conclusion

The Cbz protection of proline carboxamide is a robust and reliable transformation that is essential for the synthesis of complex peptides and pharmaceutical agents. A thorough understanding of the reaction mechanism, optimization of experimental conditions, and awareness of its orthogonality to other protecting groups are critical for its successful implementation in a research and development setting. The protocols and data presented in this guide serve as a valuable resource for scientists engaged in the art and science of chemical synthesis.

References

The Pivotal Role of Benzyl 2-carbamoylpyrrolidine-1-carboxylate as a Chiral Precursor in Asymmetric Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Benzyl 2-carbamoylpyrrolidine-1-carboxylate, a chiral pyrrolidine derivative, serves as a crucial building block in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry. Its rigid, stereochemically defined pyrrolidine ring makes it an invaluable precursor for introducing chirality, a property of paramount importance for the efficacy and safety of many active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its synthesis, key applications, and the experimental protocols that underpin its use.

Synthesis of this compound

The synthesis of both (S)- and (R)-enantiomers of this compound, often referred to as N-Cbz-L-prolinamide and N-Cbz-D-prolinamide respectively, typically starts from the corresponding enantiomer of proline. The process involves two key transformations: N-protection of the pyrrolidine nitrogen and amidation of the carboxylic acid.

Synthesis of (S)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate (N-Cbz-L-prolinamide)

The preparation of the (S)-enantiomer is widely documented due to its role as a precursor to important pharmaceuticals. The synthesis generally follows a two-step process starting from L-proline.

Step 1: N-protection of L-proline

The secondary amine of L-proline is protected with a benzyloxycarbonyl (Cbz or Z) group. This is a standard procedure in peptide synthesis, often carried out under Schotten-Baumann conditions.

Step 2: Amidation of N-Cbz-L-proline

The carboxylic acid of N-Cbz-L-proline is then converted to a primary amide. This can be achieved through various methods, including conversion to an acid chloride followed by reaction with ammonia, or by using coupling agents.

Experimental Protocol: Synthesis of (S)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate

Part A: Synthesis of (S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acid (N-Cbz-L-proline)

-

Dissolution: Dissolve L-proline (1.0 equivalent) in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate to maintain a pH between 8 and 10.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl) (1.05 - 1.2 equivalents) to the stirred solution, ensuring the temperature remains below 10 °C.

-

Reaction: Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate.

-

Acidification and Precipitation: Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid at 0-5 °C. The N-Cbz protected amino acid will precipitate.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Part B: Synthesis of (S)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate

-

Acid Chloride Formation: To a solution of N-Cbz-L-proline (1.0 equivalent) in a suitable organic solvent (e.g., toluene), add thionyl chloride (1.3-1.5 equivalents) dropwise at 10-30 °C.

-

Reaction: Heat the mixture to reflux and maintain for 3.5-4.5 hours.

-

Solvent Removal: After the reaction is complete, distill off the excess thionyl chloride and part of the solvent under reduced pressure to obtain the N-Cbz-L-prolyl chloride solution.

-

Ammonolysis: Introduce ammonia gas into the N-Cbz-L-prolyl chloride solution.

-

Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. Add dichloromethane, cool, and adjust the pH to 12-13. Separate the aqueous layer, decolorize, and filter. The residue is then crystallized, washed with petroleum ether, and dried to yield the final product.

| Step | Reactants | Key Reagents | Solvent | Typical Yield |

| N-protection | L-proline | Benzyl chloroformate, Sodium Carbonate | Water | High |

| Amidation | N-Cbz-L-proline | Thionyl chloride, Ammonia | Toluene, Dichloromethane | High |

Synthesis of (R)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate (N-Cbz-D-prolinamide)

The synthesis of the (R)-enantiomer follows a similar protocol, starting from D-proline. The use of N-Cbz-D-proline as a chiral building block is also crucial in the synthesis of various complex molecules.[1]

Role as a Chiral Precursor in Drug Development

This compound is a key intermediate in the synthesis of several pharmaceuticals. Its primary role is to introduce a specific stereocenter which is often essential for the biological activity of the drug.

Precursor to Vildagliptin, a DPP-4 Inhibitor

(S)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate is a precursor to L-prolinamide, a key intermediate in the synthesis of Vildagliptin.[2] Vildagliptin is an oral anti-hyperglycemic agent that inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). The inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

The synthesis of Vildagliptin involves the deprotection of the Cbz group from (S)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate to yield L-prolinamide, which is then coupled with another synthon to form the final drug molecule.

Experimental Workflow: Synthesis of Vildagliptin Precursor

Caption: Synthetic pathway from L-proline to Vildagliptin.

Signaling Pathway: Mechanism of Action of DPP-4 Inhibitors

References

The Discovery and Initial Synthesis of Carbamoylpyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its conformational flexibility and the ability to introduce various substituents make it an attractive starting point for the design of novel therapeutics. The incorporation of a carbamoyl moiety onto the pyrrolidine core has given rise to a diverse class of derivatives with a wide range of pharmacological activities. This technical guide provides an in-depth overview of the discovery, initial synthesis, and biological evaluation of carbamoylpyrrolidine derivatives, with a focus on their role as enzyme inhibitors.

Discovery and Rationale for Development

The initial impetus for the development of many carbamoylpyrrolidine derivatives stemmed from the search for potent and selective enzyme inhibitors. The carbamoyl group, with its hydrogen bonding capabilities, can mimic peptide bonds or interact with key residues in enzyme active sites. This has led to the exploration of this chemical class against several important therapeutic targets.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A major focus of research on carbamoylpyrrolidine derivatives has been their development as inhibitors of dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 inhibitors an attractive therapeutic option for type 2 diabetes.

The discovery of cyanopyrrolidine-based DPP-4 inhibitors, such as vildagliptin, paved the way for the exploration of other pyrrolidine-based scaffolds. The carbamoyl group in these derivatives often plays a critical role in binding to the S1 subsite of the DPP-4 active site.

Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors

Carbamoylpyrrolidine derivatives, specifically pyrrolidine carboxamides, have also been identified as potent inhibitors of InhA, an essential enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis. The FAS-II pathway is responsible for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of InhA disrupts this pathway, leading to bacterial cell death. This makes InhA a validated target for the development of new anti-tuberculosis drugs. High-throughput screening campaigns have identified pyrrolidine carboxamides as a promising class of InhA inhibitors.

Other Therapeutic Targets

Beyond DPP-4 and InhA, carbamoylpyrrolidine derivatives have shown inhibitory activity against other enzymes, highlighting the versatility of this scaffold:

-

Cyclooxygenase (COX) Enzymes: Some pyrrolidine derivatives have been investigated for their analgesic and anti-inflammatory properties, which are often mediated through the inhibition of COX-1 and COX-2 enzymes. These enzymes are involved in the biosynthesis of prostaglandins, which are key mediators of inflammation and pain.

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is responsible for the conversion of inactive cortisone to active cortisol in tissues. Inhibition of 11β-HSD1 is a potential therapeutic strategy for metabolic syndrome and type 2 diabetes. Pyrrolidine carboxamides have been explored as inhibitors of this enzyme.

Data Presentation

The following tables summarize the quantitative bioactivity data for representative carbamoylpyrrolidine derivatives against various enzyme targets.

Table 1: Carbamoylpyrrolidine Derivatives as DPP-4 Inhibitors

| Compound ID | Structure | DPP-4 IC50 (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Reference |

| 17a | 2-cyano-1-[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]pyrrolidine | 17 | 1324 | 1164 | [1] |

| Sitagliptin | (R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine | 18 | >1000 | >1000 | |

| Vildagliptin | (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile | 62 | >50 | >50 | |

| Saxagliptin | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | 50 | 400 | >100 |

Table 2: Pyrrolidine Carboxamides as InhA Inhibitors

| Compound ID | Structure | InhA IC50 (µM) | M. tuberculosis MIC (µg/mL) | Reference |

| Lead Compound (s1) | N-(3-chlorophenyl)pyrrolidine-2-carboxamide | 10.66 | >128 | [4] |

| p20 | N-(naphthalen-2-yl)pyrrolidine-2-carboxamide | 0.28 | 32 | [4] |

| p21 | N-(4-phenoxyphenyl)pyrrolidine-2-carboxamide | 0.17 | 16 | [4] |

| p24 | N-(biphenyl-4-yl)pyrrolidine-2-carboxamide | 0.065 | 8 | [4] |

Table 3: Pyrrolidine Derivatives as COX Inhibitors

| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| A-1 | N-(3-(1-(phenylimino)ethyl)phenyl)-2-(pyrrolidin-1-yl)acetamide | - | - | [5] |

| A-4 | N-(3-(1-((4-chlorophenyl)imino)ethyl)phenyl)-2-(pyrrolidin-1-yl)acetamide | - | - | [5] |

| PKD-P14 | Not specified | 30% inhibition | 5.3 | [6] |

Table 4: Pyrrolidine Carboxamides as 11β-HSD1 Inhibitors

| Compound ID | Structure | Human 11β-HSD1 IC50 (nM) | Mouse 11β-HSD1 IC50 (nM) | Reference |

| PF-877423 | Adamantane-containing pyrrolidine carboxamide | Potent | Potent | |

| Compound 42 | Adamantane-containing pyrrolidine carboxamide | Potent | Potent | |

| Compound 18e | Cyclic sulfamide with adamantyl group | Good in vitro activity | - | [7] |

Experimental Protocols

General Synthesis of Pyrrolidine-2-carboxamides

A common route for the synthesis of N-substituted pyrrolidine-2-carboxamides involves the coupling of a pyrrolidine-2-carboxylic acid derivative with a desired amine.

Protocol 1: Amide Coupling using Thionyl Chloride [8]

-

Acid Chloride Formation: To a solution of N-protected or unprotected pyrrolidine-2-carboxylic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.

-

Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy).

-

Amidation: In a separate flask, dissolve the desired amine in dichloromethane.

-

Add the freshly prepared acid chloride solution dropwise to the amine solution at 0 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete.

-

Work-up: Wash the reaction mixture with an aqueous solution of a weak base (e.g., sodium bicarbonate) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted pyrrolidine-2-carboxamide.

General Method for N-Carbamoylation

Protocol 2: Carbamoylation using Isocyanates

-

Dissolve the pyrrolidine derivative (containing a primary or secondary amine) in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add the desired isocyanate dropwise to the solution at room temperature.

-

Stir the reaction mixture until the reaction is complete (monitored by TLC).

-

If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the N-carbamoylpyrrolidine derivative.

Biological Evaluation Protocols

Protocol 3: DPP-4 Inhibition Assay

This protocol is a general procedure for determining the in vitro inhibitory activity of compounds against DPP-4.

-

Reagents: Human recombinant DPP-4, fluorogenic substrate (e.g., Gly-Pro-AMC), assay buffer (e.g., Tris-HCl, pH 7.5), and test compounds dissolved in DMSO.

-

Procedure:

-

Add the assay buffer to the wells of a 96-well microplate.

-

Add the test compound at various concentrations (typically in a serial dilution).

-

Add the DPP-4 enzyme solution to each well and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

-

Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated by fitting the data to a dose-response curve.

Protocol 4: InhA Enzymatic Inhibition Assay [1][2]

This assay measures the inhibition of the NADH-dependent reduction of a substrate by InhA.

-

Reagents: Purified recombinant InhA, NADH, substrate (e.g., 2-trans-dodecenoyl-CoA), assay buffer (e.g., PIPES buffer, pH 6.8), and test compounds dissolved in DMSO.

-

Procedure:

-

In a UV-transparent 96-well plate, add the assay buffer.

-

Add the test compound at various concentrations.

-

Add NADH to each well.

-

Add the InhA enzyme and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the substrate.

-

Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.

-

-

Data Analysis: Calculate the initial reaction rates and determine the percent inhibition. Calculate the IC50 value from the dose-response curve.

Protocol 5: Cyclooxygenase (COX) Inhibition Assay [3]

This protocol determines the inhibitory effect of compounds on COX-1 and COX-2.

-

Reagents: Purified ovine COX-1 and human recombinant COX-2, arachidonic acid (substrate), hematin (cofactor), assay buffer (e.g., Tris-HCl, pH 8.0), and test compounds in DMSO.

-

Procedure:

-

In separate tubes for COX-1 and COX-2, prepare a reaction mixture containing the assay buffer, hematin, and the respective enzyme.

-

Add the test compound at various concentrations and pre-incubate for a specified time (e.g., 10 minutes) at 37 °C.

-

Initiate the reaction by adding arachidonic acid.

-

After a set time (e.g., 2 minutes), terminate the reaction by adding hydrochloric acid.

-

The product (prostaglandins) can be quantified using methods like LC-MS/MS.

-

-

Data Analysis: Determine the amount of prostaglandin produced in the presence and absence of the inhibitor. Calculate the percent inhibition and the IC50 values for both COX-1 and COX-2.

Protocol 6: 11β-HSD1 Inhibition Assay [7]

This assay measures the conversion of cortisone to cortisol by 11β-HSD1.

-

Reagents: Microsomes from cells overexpressing human 11β-HSD1, cortisone, NADPH (cofactor), assay buffer, and test compounds.

-

Procedure:

-

Incubate the microsomes with the test compound at various concentrations.

-

Add cortisone and NADPH to initiate the reaction.

-

Incubate for a specific time at 37 °C.

-

Terminate the reaction.

-

Quantify the amount of cortisol produced using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or LC-MS.

-

-

Data Analysis: Calculate the percent inhibition of cortisol formation and determine the IC50 value.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: General drug discovery workflow for enzyme inhibitors.

Caption: DPP-4 signaling pathway and the action of inhibitors.

Caption: Mycolic acid biosynthesis pathway and InhA inhibition.

Caption: Prostaglandin biosynthesis and COX inhibition.

Conclusion

Carbamoylpyrrolidine derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their ability to effectively inhibit a range of enzymes, including DPP-4, InhA, COX, and 11β-HSD1, underscores the value of the pyrrolidine scaffold and the carbamoyl functional group in medicinal chemistry. The synthetic accessibility of these compounds, coupled with their diverse biological activities, ensures that they will remain an active area of research for the development of novel therapeutics for a variety of diseases. This guide provides a foundational understanding of the discovery, synthesis, and evaluation of these important molecules, intended to aid researchers in their ongoing efforts to develop new and improved medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Philadelphia University describes new COX-2 inhibitors | BioWorld [bioworld.com]

- 7. Synthesis and Biological Evaluation of Cyclic Sulfamide Derivatives as 11β-Hydroxysteroid Dehydrogenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characterization of N-Protected Pyrrolidine Amides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] Its three-dimensional structure allows for a thorough exploration of pharmacophore space, which can lead to enhanced biological activity and improved pharmacokinetic profiles. N-protected pyrrolidine amides are key intermediates and final compounds in many drug discovery programs. The nature of the N-protecting group (e.g., Boc, Cbz, Fmoc) and the substituents on the amide functionality significantly influence the molecule's physicochemical properties. A comprehensive understanding and characterization of these properties are paramount for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately impacting the therapeutic potential of a drug candidate.

This technical guide provides an in-depth overview of the core physicochemical characterization of N-protected pyrrolidine amides. It includes detailed experimental protocols for determining key properties, tabulated quantitative data for representative compounds, and visual workflows to illustrate experimental and developmental processes.

Key Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its biological activity and pharmacokinetic behavior. For N-protected pyrrolidine amides, the most important parameters to consider are solubility, lipophilicity, and pKa.

Solubility

Solubility, the ability of a compound to dissolve in a solvent, is a crucial factor for drug absorption and formulation. The solubility of N-protected pyrrolidine amides can vary widely depending on the nature of the protecting group, the amide substituent, and the solvent.

Data Presentation: Solubility of Representative N-Protected Pyrrolidine Derivatives

| Compound | Protecting Group | Structure | Solubility Profile | Reference |

| N-Boc-3-pyrrolidinone | Boc | C9H15NO3 | Insoluble in water; Soluble in Dichloromethane, Ethyl Acetate, Methanol. | [2] |

| (R)-(-)-N-Boc-3-pyrrolidinol | Boc | C9H17NO3 | High solubility in DCM, THF, ethyl acetate, methanol, ethanol; Moderate in toluene, diethyl ether; Low in hexane. | [1] |

| N-Boc-Pyrrolidine-3-carboxylic acid | Boc | C10H17NO4 | Soluble in chloroform. | [3] |

Experimental Protocol: Determination of Aqueous and Organic Solubility

This protocol outlines a general method for determining the solubility of a solid N-protected pyrrolidine amide in various solvents.

Materials:

-

Test compound (N-protected pyrrolidine amide)

-

Solvents: Deionized water, 5% NaOH, 5% HCl, ether, and other relevant organic solvents (e.g., methanol, acetonitrile, dichloromethane).

-

Small test tubes

-

Vortex mixer

-

Analytical balance

-

pH meter or pH paper

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.1 g of the solid test compound. For liquid compounds, use approximately 0.2 mL.

-

Initial Solubility in Water:

-

Place the sample in a small test tube.

-

Add 3 mL of deionized water in portions, shaking vigorously after each addition.

-

Observe if the compound dissolves completely. If soluble, proceed to test solubility in a non-polar solvent like ether.[4]

-

-

Solubility in Acidic and Basic Solutions (for water-insoluble compounds):

-

Qualitative Assessment: Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent.

-

Quantitative Assessment (Optional): For a more precise measurement, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound in the filtrate can be determined using a suitable analytical technique like HPLC.

Diagram: Experimental Workflow for Solubility Determination

Lipophilicity (LogP/LogD)

Lipophilicity is a measure of a compound's affinity for a lipid-like environment compared to an aqueous one. It is a critical parameter influencing membrane permeability, protein binding, and overall ADME properties. The partition coefficient (LogP for neutral compounds) and distribution coefficient (LogD at a specific pH) are used to quantify lipophilicity.

Data Presentation: Lipophilicity of Representative N-Protected Pyrrolidine Derivatives

| Compound | Protecting Group | LogP (Predicted/Experimental) | Reference |

| N-Boc-pyrrolidine | Boc | 1.6 (Predicted) | [5] |

| Pyrrolidine (unprotected) | - | Lower LogP than pyrrole | [6] |

Experimental Protocol: Determination of LogP by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and efficient method for estimating LogP values.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase: Acetonitrile (or methanol) and water (or buffer)

-

Test compound and a series of reference compounds with known LogP values

-

Data acquisition and processing software

Procedure:

-

System Preparation: Equilibrate the HPLC system with the chosen mobile phase composition.

-

Reference Compound Analysis:

-

Inject a series of reference compounds with known LogP values.

-

Record the retention time (t_R) for each reference compound.

-

Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the dead time.

-

-

Calibration Curve: Plot the logarithm of the capacity factor (log k) against the known LogP values of the reference compounds to generate a calibration curve.

-

Test Compound Analysis:

-

Inject the N-protected pyrrolidine amide under the same HPLC conditions.

-

Determine its retention time and calculate its log k value.

-

-

LogP Determination: Interpolate the log k value of the test compound on the calibration curve to determine its LogP value.

Diagram: Experimental Workflow for LogP Determination by RP-HPLC

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a compound at a given pH. This is crucial for understanding a drug's solubility, absorption, and interaction with biological targets. The pyrrolidine nitrogen is basic, but its basicity is significantly influenced by the N-protecting group and other substituents.

Data Presentation: pKa of Representative N-Protected Pyrrolidine Derivatives

| Compound | Protecting Group | pKa (Predicted/Experimental) | Reference |

| N-Boc-Pyrrolidine-3-carboxylic acid | Boc | 4.47 ± 0.20 (Predicted) | [3] |

| (S)-1-Cbz-pyrrolidine-3-carboxylic acid | Cbz | 4.46 ± 0.20 (Predicted) | [7] |

| Pyrrolidine (unprotected) | - | 11.31 (conjugate acid) | [8] |

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a compound.

Materials:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Standardized solutions of 0.1 M HCl and 0.1 M NaOH

-

0.15 M KCl solution (to maintain constant ionic strength)

-

Test compound

-

Nitrogen gas source

Procedure:

-

Instrument Calibration: Calibrate the potentiometer using standard buffers of pH 4, 7, and 10.[1]

-

Sample Preparation:

-

Titration Setup:

-

Place the sample solution in a reaction vessel on the magnetic stirrer.

-

Immerse the pH electrode in the solution.

-

Purge the solution with nitrogen to remove dissolved CO2.[1]

-

-

Titration:

-

If the compound is a base, titrate with 0.1 M HCl. If it is an acid, titrate with 0.1 M NaOH.

-

Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).

-

Perform the titration in triplicate to ensure accuracy and precision.[1]

-

Analytical Characterization Techniques

A suite of analytical techniques is employed to confirm the structure, purity, and identity of synthesized N-protected pyrrolidine amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are used to confirm the presence of the pyrrolidine ring, the N-protecting group, and the amide functionality.

Experimental Protocol: ¹H and ¹³C NMR Analysis

Sample Preparation:

-

Dissolve 5-10 mg of the N-protected pyrrolidine amide in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Number of scans: 16

-

Relaxation delay: 1 s

-

-

¹³C NMR:

-

Number of scans: 1024

-

Relaxation delay: 2 s

-

Data Processing and Analysis:

-

Process the raw data (Fourier transform, phase correction, baseline correction).

-

Calibrate the spectra using the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Assign the signals in both spectra to the corresponding atoms in the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compounds and for quantitative analysis.

Experimental Protocol: Purity Determination by RP-HPLC

Instrumentation and Conditions:

-

HPLC System: A standard analytical HPLC with a UV detector.

-

Column: C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm).[10]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically used. For example, 80% B to 100% B over 10 minutes.[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 30°C.[10]

-

Detector: UV-Vis at an appropriate wavelength (e.g., 210 nm).[10]

-

Injection Volume: 10 µL.[10]

Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.[10]

Data Analysis:

-

The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Experimental Protocol: Molecular Weight Determination by ESI-MS

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

Instrumental Parameters (Electrospray Ionization - ESI):

-

Ionization Mode: Positive or negative, depending on the analyte.

-

Mass Range: Scan a range that includes the expected molecular weight of the compound.

-

Calibration: Calibrate the instrument using a known reference compound.

Data Analysis:

-

The molecular weight is determined from the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

Synthesis and Drug Discovery Workflow

The synthesis of N-protected pyrrolidine amides is a key step in the drug discovery process for this class of compounds. A general synthetic scheme often involves the coupling of an N-protected proline or a substituted pyrrolidine carboxylic acid with a desired amine.

Diagram: General Synthesis of N-Protected Pyrrolidine Amides

The development of a new drug is a long and complex process. The following diagram illustrates a typical workflow for the discovery and development of small molecule drugs like N-protected pyrrolidine amides.

Diagram: Small Molecule Drug Discovery and Development Workflow

Conclusion

The physicochemical characterization of N-protected pyrrolidine amides is a cornerstone of the drug discovery and development process. Properties such as solubility, lipophilicity, and pKa, along with robust analytical characterization, provide the essential data needed to guide lead optimization, formulation development, and ultimately, the selection of clinical candidates. The methodologies and workflows presented in this guide offer a comprehensive framework for researchers and scientists to systematically evaluate this important class of molecules and unlock their full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Boc-3-pyrrolidinone CAS#: 101385-93-7 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Drug Discovery Workflow - What is it? [vipergen.com]

- 5. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (S)-1-Cbz-pyrrolidine-3-carboxylic acid CAS#: 192214-00-9 [amp.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Benzyl 2-carbamoylpyrrolidine-1-carboxylate in Peptidomimetic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of Benzyl 2-carbamoylpyrrolidine-1-carboxylate, also known as N-Cbz-L-prolinamide, a key building block in the design and synthesis of peptidomimetics. The protocols outlined below offer detailed, step-by-step instructions for its preparation and subsequent incorporation into peptide chains, enabling the development of novel therapeutic agents with improved pharmacological properties.

Introduction

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, offering advantages such as enhanced stability against proteolytic degradation, improved bioavailability, and better receptor selectivity. Proline and its derivatives are crucial components in many biologically active peptides, often inducing specific secondary structures like β-turns. This compound serves as a conformationally constrained proline surrogate, making it a valuable tool for constructing peptidomimetics with well-defined three-dimensional structures. The carbamoyl group at the 2-position can act as a bioisosteric replacement for a peptide bond or as a handle for further functionalization, while the benzyloxycarbonyl (Cbz) protecting group on the ring nitrogen allows for controlled, stepwise peptide synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from L-proline. The first step involves the protection of the secondary amine of the pyrrolidine ring with a benzyloxycarbonyl (Cbz) group, followed by the amidation of the carboxylic acid.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the preparation of N-Cbz-L-prolinamide.[1][2][3]

Step 1: Synthesis of N-Cbz-L-proline

-

In a suitable reaction vessel, dissolve L-proline (1 equivalent) in an aqueous solution of sodium bicarbonate.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl, approximately 1.1 equivalents) dropwise while maintaining the temperature and vigorously stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 2-3.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-proline as an oil or solid.

Step 2: Synthesis of this compound

-

Dissolve the N-Cbz-L-proline from Step 1 in a suitable anhydrous solvent (e.g., toluene).

-

Slowly add thionyl chloride (SOCl2, approximately 1.2 equivalents) dropwise at room temperature.

-

Heat the mixture to reflux and maintain for 1-2 hours to form the acyl chloride.

-

Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting N-Cbz-L-prolyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM).

-

Cool the solution to 0-10 °C and bubble ammonia gas through the solution until the reaction is complete (as monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in DCM and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Quantitative Data: Synthesis

| Step | Reactants | Reagents | Solvent | Typical Yield | Purity | Reference(s) |

| 1. N-Cbz-L-proline Synthesis | L-proline, Benzyl chloroformate | Sodium bicarbonate, HCl | Water, Toluene | >90% | >98% | [1] |

| 2. Amidation of N-Cbz-L-proline | N-Cbz-L-proline | Thionyl chloride, Ammonia | Toluene, DCM | 80-85% | >99% | [1][3] |

Application in Peptidomimetic Synthesis

This compound can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase coupling methods. The Cbz group can be removed via hydrogenolysis to expose the secondary amine for further peptide chain elongation.

Diagram of Peptidomimetic Elongation Workflow

Caption: General workflow for incorporating the prolinamide moiety into a peptide chain.

Experimental Protocol: Incorporation into a Peptide Chain via SPPS

This protocol describes a general method for coupling this compound to a resin-bound amino acid.

Materials:

-

Rink Amide resin pre-loaded with the C-terminal amino acid

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Piperidine solution (20% in DMF)

-

Palladium on carbon (Pd/C, 10%)

-

Methanol or THF for hydrogenolysis

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

-

Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

-

Coupling Reaction:

-

In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HATU (2-3 equivalents) in DMF.

-

Add DIEA (4-6 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.